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Compound of Interest
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Cat. No.: B579967 Get Quote

An objective comparison of charge injection efficiency in 2,7-dioctyl[1]benzothieno[3,2-b]

[1]benzothiophene (C8-BTBT) against other benchmark organic semiconductors. This guide

provides researchers and materials scientists with comparative data and the experimental

context necessary to evaluate its performance for applications in organic electronics.

Introduction to Charge Injection in Organic
Semiconductors
Efficient charge injection from the source electrode into the organic semiconductor channel is

paramount for the high performance of Organic Field-Effect Transistors (OFETs). The primary

barrier to this process is the contact resistance (Rc), which arises from the energy mismatch

between the electrode's work function and the semiconductor's frontier orbitals (HOMO for p-

type, LUMO for n-type), as well as from disorder at the interface. High contact resistance can

severely limit the transistor's output current and overall mobility, particularly in devices with

short channel lengths. C8-BTBT has emerged as a high-performance p-type organic

semiconductor, often exhibiting high charge carrier mobility. However, its overall device

performance is intrinsically linked to the efficiency of charge injection at the contacts.

Comparative Analysis of Charge Injection Efficiency
The charge injection efficiency of C8-BTBT is critically dependent on the device architecture,

electrode material, and the presence of interfacial layers or doping. When optimal interfaces
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are engineered, C8-BTBT demonstrates exceptionally low contact resistance, often

outperforming other well-established organic semiconductors like pentacene.

The following table summarizes key performance metrics related to charge injection for C8-
BTBT and other common organic semiconductors, compiled from various experimental studies.
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Organic
Semicondu
ctor

Electrode
Material

Interfacial
Layer /
Doping

Contact
Resistance
(Rc)
[kΩ·cm]

Carrier
Mobility (µ)
[cm²/Vs]

Device
Architectur
e

C8-BTBT

(Monolayer)
Au None 0.1[2] > 30[2]

Top-Gate,

Staggered

C8-BTBT

(Bilayer)
Au None

~10 (2 orders

of magnitude

higher)[2]

N/A
Top-Gate,

Staggered

C8-BTBT Au FeCl₃ Dopant 0.2[2] N/A N/A

C8-BTBT Au

F4-TCNQ

Surface

Doping

5.2 (down

from 25.7)[3]

1.6 (up from

0.5)[3]
N/A

C8-BTBT Au Iodine Doping
Reduced by

~100x[4]

10.4 (up from

1.4)[4]
N/A

C8-BTBT
Pt

(Transferred)
None 0.067[5] N/A N/A

Pentacene Au None 35.3 ± 5.6[6] ~1[7] Top-Contact

C10-DNTT N/A
Annealed

Contact
< 0.2[2] N/A Top-Contact

C10-DNTT
Pt

(Transferred)
None 0.014[5] N/A N/A

Rubrene

(Single

Crystal)

Ni None 0.1[2] N/A N/A

Ph-BTBT-

C10

Pt

(Transferred)
None 0.139[5] N/A N/A

Factors Influencing Charge Injection
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The efficiency of charge injection is not an intrinsic property of the semiconductor alone but is

determined by the entire metal-semiconductor interface system. The diagram below illustrates

the key factors that contribute to the contact resistance.

Metal-Semiconductor Interface

Resulting Performance Metric
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Caption: Factors governing contact resistance at the metal-organic semiconductor interface.

Experimental Protocols
Accurate determination of contact resistance is crucial for a fair comparison. The two most

common methods employed in the cited literature are the Transfer Line Method (TLM) and the

Gated Four-Probe (GFP) method.

Transfer Line Method (TLM)
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The TLM is a widely used technique to extract contact resistance from a series of transistors

with identical widths (W) but varying channel lengths (L).

Device Fabrication: A set of OFETs is fabricated on the same substrate with channel lengths

L₁, L₂, L₃, etc. All other parameters (gate dielectric, electrode materials, semiconductor

deposition) are kept identical.

Measurement: The total resistance (Rtotal) of each device is measured in the linear

operating regime (low VDS) at a constant gate voltage (VGS).

Data Analysis: Rtotal is plotted as a function of channel length L. The total resistance is

modeled as: Rtotal = Rchannel + Rc = (Rsh / W) * L + Rc where Rsh is the sheet resistance

of the channel.

Extraction: The resulting plot is a straight line. The y-intercept of this line gives the total

contact resistance (source + drain), Rc, for that specific gate voltage[7]. The value is often

normalized by the channel width and reported in units of Ω·cm or kΩ·cm.

Gated Four-Probe (GFP) Method
The GFP method provides a more direct measurement of contact resistance by decoupling it

from the channel resistance.

Device Fabrication: Transistors are fabricated with two additional voltage-sensing probes

(electrically isolated) placed within the channel, between the source and drain electrodes.

Measurement: A current is passed between the source and drain electrodes. The voltage

probes measure the potential at two distinct points within the channel[1][8].

Data Analysis: By measuring the potential drop across the channel via the voltage probes,

the channel potential can be extrapolated to the edge of the source and drain contacts[1].

The difference between the applied source/drain voltage and the extrapolated potential at the

contact edge gives a direct measure of the voltage drop across the contact (ΔVc).

Extraction: The contact resistance is then calculated as Rc = ΔVc / IDS, where IDS is the

source-drain current. This method is particularly powerful as it is valid even for non-Ohmic

contacts[1].
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Caption: Experimental workflows for measuring contact resistance (Rc) in OFETs.

Conclusion
The charge injection efficiency of C8-BTBT is highly competitive and, under optimized

conditions, can surpass that of many other high-performance organic semiconductors. Key

findings indicate that:

Monolayer vs. Multilayer: Monolayer C8-BTBT devices exhibit significantly lower contact

resistance compared to their bilayer or thicker counterparts, where charge injection is

hindered[2]. This highlights the advantage of direct, non-disruptive contact between the

metal leads and the primary charge transport layer[2].

Contact Engineering: The use of high work function metals like Platinum (Pt) or the

introduction of p-dopants (e.g., F4-TCNQ, FeCl₃, Iodine) at the interface can dramatically

reduce the hole injection barrier and lower the contact resistance by orders of magnitude[3]

[4][5].

Performance Benchmark: With advanced contact engineering, C8-BTBT and C10-DNTT

devices have demonstrated some of the lowest contact resistances reported for any organic

semiconductor, reaching values as low as 0.067 kΩ·cm and 0.014 kΩ·cm, respectively[5].
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This level of performance is crucial for advancing organic electronics toward high-frequency

applications.

In summary, while C8-BTBT possesses excellent intrinsic transport properties, realizing its full

potential requires careful attention to the metal-semiconductor interface to ensure efficient

charge injection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.aip.org [pubs.aip.org]

2. Ultrahigh mobility and efficient charge injection in monolayer organic thin-film transistors
on boron nitride - PMC [pmc.ncbi.nlm.nih.gov]

3. Understanding molecular surface doping of large bandgap organic semiconductors and
overcoming the contact/access resistance in organic field-effect transistors - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. g.ruc.edu.cn [g.ruc.edu.cn]

6. researchgate.net [researchgate.net]

7. pubs.aip.org [pubs.aip.org]

8. fkf.mpg.de [fkf.mpg.de]

To cite this document: BenchChem. [charge injection efficiency in C8-BTBT compared to
other organic semiconductors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b579967#charge-injection-efficiency-in-c8-btbt-
compared-to-other-organic-semiconductors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b579967?utm_src=pdf-body
https://www.benchchem.com/product/b579967?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/jap/article/102/9/094510/1030217/Analysis-of-the-contact-resistance-in-staggered
https://pmc.ncbi.nlm.nih.gov/articles/PMC5587094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5587094/
https://pubmed.ncbi.nlm.nih.gov/32202576/
https://pubmed.ncbi.nlm.nih.gov/32202576/
https://pubmed.ncbi.nlm.nih.gov/32202576/
https://www.researchgate.net/publication/383903711_Enhanced_Mobility_in_C8-BTBT_Field-effect_Transistors_with_Iodine-doping
https://g.ruc.edu.cn/wp-content/uploads/2024/04/2023-QJS-NC-s41467-023-36006-0.pdf
https://www.researchgate.net/publication/350381511_Effect_of_contact_resistance_in_organic_field-effect_transistors
https://pubs.aip.org/aip/apl/article/87/16/163505/909946/Numerical-simulations-of-contact-resistance-in
https://www.fkf.mpg.de/5888237/dok101Roedel_thesis_submission.pdf
https://www.benchchem.com/product/b579967#charge-injection-efficiency-in-c8-btbt-compared-to-other-organic-semiconductors
https://www.benchchem.com/product/b579967#charge-injection-efficiency-in-c8-btbt-compared-to-other-organic-semiconductors
https://www.benchchem.com/product/b579967#charge-injection-efficiency-in-c8-btbt-compared-to-other-organic-semiconductors
https://www.benchchem.com/product/b579967#charge-injection-efficiency-in-c8-btbt-compared-to-other-organic-semiconductors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b579967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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